1-Ethoxypropan-2-amine hydrochloride
Description
Chemical Identity and Nomenclature
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, establishing its identity through precise structural designation. The compound bears the Chemical Abstracts Service registry number 1185304-14-6, which serves as its unique identifier in chemical databases worldwide. The molecular formula C5H14ClNO accurately represents the atomic composition, indicating the presence of five carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom within the molecular structure.
Alternative nomenclature systems have been employed to describe this compound, reflecting different approaches to chemical naming conventions. The compound is also known as 1-ethoxy-2-propanamine hydrochloride, 2-propanamine 1-ethoxy hydrochloride, and 1-ethoxypropan-2-amine hydrogen chloride. These variations in naming reflect the systematic approach to describing the relative positions of functional groups within the molecular framework.
The structural representation reveals a three-carbon chain backbone with an amine group attached to the second carbon atom and an ethoxy substituent connected through the first carbon atom. This arrangement creates a branched aliphatic structure that exhibits both polar and nonpolar characteristics. The hydrochloride salt formation occurs through the protonation of the amine nitrogen atom, resulting in the formation of an ammonium chloride species that enhances the compound's water solubility and chemical stability.
Spectroscopic identification methods have been employed to confirm the structural assignments and verify the compound's identity. Nuclear magnetic resonance spectroscopy provides detailed information about the carbon and hydrogen environments within the molecule, while mass spectrometry confirms the molecular weight and fragmentation patterns. These analytical techniques collectively establish the compound's structural integrity and purity levels required for research applications.
Historical Development and Discovery
The synthetic pathways leading to this compound have evolved through several methodological approaches, with early research focusing on the preparation of amino alcohol derivatives through various chemical transformations. Historical literature documents indicate that related compounds were first synthesized in the mid-twentieth century as part of broader investigations into amino alcohol chemistry. The development of practical synthetic routes required the resolution of several technical challenges, including the control of regioselectivity and the prevention of undesired side reactions.
One of the earliest documented synthetic approaches involved the multi-step conversion of propanedioic acid derivatives, specifically utilizing 2-(ethoxymethyl)-2-methyl propanedioic acid 1,3-diethyl ester as a starting material. This synthetic route required careful optimization of reaction conditions, including the use of aqueous-ethanolic potassium hydroxide solutions and subsequent heating procedures at elevated temperatures around 140 degrees Celsius. The methodology also incorporated the use of concentrated sulfuric acid, chloroform, and sodium azide in sequential steps to achieve the desired transformation.
The refinement of synthetic methodologies has continued into the contemporary period, with researchers developing more efficient and practical approaches to compound preparation. Modern synthetic strategies have focused on improving overall yields and reducing the complexity of multi-step procedures. These developments have been driven by the increasing demand for high-purity amino alcohol derivatives in various research applications and the need for scalable synthetic processes.
Patent literature has documented several approaches to the synthesis of related amino alcohol compounds, providing insights into industrial perspectives on compound preparation. These documents reveal the technical considerations involved in large-scale synthesis, including reaction optimization, purification procedures, and quality control measures. The evolution of synthetic methodologies reflects the ongoing advancement in organic chemistry techniques and the development of more sophisticated analytical methods for product characterization.
Academic Significance in Organic Chemistry
The academic importance of this compound in organic chemistry stems from its unique structural features and its potential applications in synthetic methodology development. Research investigations have demonstrated that the compound serves as a valuable intermediate in the preparation of more complex molecular structures, particularly in the context of amino alcohol chemistry. The presence of both amine and ether functionalities within the same molecule provides opportunities for studying fundamental chemical principles and developing new synthetic transformations.
Chemical reactivity studies have revealed that this compound can participate in various types of chemical reactions, including oxidation processes that convert the amine functionality to corresponding oxide species. Reduction reactions have also been documented, demonstrating the compound's ability to undergo transformation to simpler amine derivatives under appropriate conditions. Substitution reactions represent another important class of transformations, where the ethoxy group can be replaced by other functional groups through nucleophilic substitution mechanisms.
The compound's role in contemporary research extends to its applications as a building block in organic synthesis programs. Studies have shown that amino alcohol derivatives of this type can be incorporated into larger molecular frameworks through various coupling reactions and condensation processes. These applications have been particularly relevant in the development of pharmaceutical intermediates and the synthesis of biologically active compounds.
| Reaction Type | Typical Reagents | Product Class |
|---|---|---|
| Oxidation | Potassium permanganate | Amine oxides |
| Reduction | Lithium aluminum hydride | Secondary amines |
| Substitution | Various nucleophiles | Substituted amino alcohols |
Educational applications of this compound in academic settings have focused on its use as a model compound for teaching fundamental organic chemistry principles. The compound's relatively simple structure combined with its multiple functional groups makes it an ideal subject for studying structure-property relationships and reaction mechanisms. Advanced undergraduate and graduate chemistry courses have utilized this compound to illustrate concepts related to stereochemistry, conformational analysis, and synthetic strategy development.
Research methodologies involving this compound have contributed to the advancement of analytical chemistry techniques and instrumental methods. The compound has served as a standard for developing new analytical procedures and validating existing methodologies. These contributions have enhanced the overall understanding of amino alcohol chemistry and provided valuable insights into the behavior of multifunctional organic molecules under various experimental conditions.
Structure
2D Structure
Properties
IUPAC Name |
1-ethoxypropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-3-7-4-5(2)6;/h5H,3-4,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXZWKSCBDODJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662979 | |
| Record name | 1-Ethoxypropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185304-14-6 | |
| Record name | 1-Ethoxypropan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-ethoxypropan-2-amine hydrochloride typically involves the reaction of 1-ethoxypropan-2-amine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods may involve bulk manufacturing processes that ensure consistent quality and scalability .
Chemical Reactions Analysis
1-Ethoxypropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in substitution reactions, where the ethoxy group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
1-Ethoxypropan-2-amine hydrochloride serves as an important intermediate in several research areas:
Organic Synthesis
The compound is widely used as an intermediate in the synthesis of various organic compounds. It can participate in oxidation, reduction, and substitution reactions, making it versatile for creating more complex molecules.
Biological Studies
Research has indicated potential biological activities of this compound, particularly in studying its interactions with biomolecules. It may influence various biological pathways by modulating enzyme activities or receptor interactions .
Medicinal Chemistry
Ongoing research is investigating the therapeutic effects of this compound, particularly its role in drug development. Its unique structural properties may contribute to the design of novel pharmaceuticals targeting specific diseases.
Industrial Applications
In industry, this compound is used to produce various chemicals and materials. Its reactivity allows for its use in manufacturing processes that require specific functional groups or properties.
Case Study 1: Biocatalysis
A study explored the use of engineered glycerol dehydrogenases to convert glycidol and ethanol into hydroxyacetones using this compound as a substrate. This demonstrated its utility in biocatalysis for producing valuable chemical intermediates .
Case Study 2: Structure-Activity Relationships
Research on structure-activity relationships involving toll-like receptor agonists highlighted how modifications to compounds like this compound can lead to significant biological activity changes. This underscores its importance in pharmacological research .
Mechanism of Action
The mechanism of action of 1-ethoxypropan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-ethoxypropan-2-amine hydrochloride with analogous compounds, focusing on molecular structure, substituents, and physicochemical properties.
Key Observations:
Substituent Effects: this compound exhibits moderate polarity due to the ethoxy group, making it suitable for aqueous reactions. In contrast, 1-cyclohexylpropan-2-amine hydrochloride (norpropylhexedrine HCl) is more lipophilic, favoring blood-brain barrier penetration . The fluoro-methyl substitution in 1-fluoro-2-methylpropan-2-amine hydrochloride enhances metabolic stability compared to ethoxy derivatives, a critical feature in drug design .
Isomerism: Despite sharing the same molecular formula (C₅H₁₄ClNO), (2-methoxypropyl)methylamine hydrochloride differs structurally from this compound, leading to distinct solubility and reactivity profiles .
Applications :
- 2-Phenyl-1-propanamine hydrochloride (CAS: 20388-87-8) is studied for psychotropic activity, whereas 1-ethoxypropan-2-amine derivatives are primarily intermediates in synthetic chemistry .
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : Ethoxy-substituted amines like This compound are pivotal in synthesizing β-blockers and antiviral agents due to their amine reactivity and salt stability .
- Biological Activity : Enantiomeric forms (e.g., (R)-1-methoxypropan-2-amine hydrochloride ) demonstrate chirality-dependent interactions in receptor binding, underscoring the importance of stereochemistry in drug efficacy .
- Safety Profiles: Compounds like 1-chloro-2-methyl-2-propanol (CAS: 558-42-9) highlight the necessity of rigorous safety protocols, as chlorinated analogs may pose toxicity risks .
Notes and Limitations
- Structural Complexity: Minor substituent changes (e.g., ethoxy vs. methoxy) significantly alter physicochemical properties, necessitating tailored analytical methods (e.g., RP-HPLC) for quantification .
Biological Activity
1-Ethoxypropan-2-amine hydrochloride, a compound with the molecular formula C₅H₁₄ClNO, is gaining attention in the fields of medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, research applications, and relevant case studies.
This compound is classified as an amine, featuring an ethoxy group attached to a propan-2-amine backbone. Its unique structure contributes to its solubility and reactivity in various environments. The compound can be synthesized through several methods, including:
- Alkylation : Reacting propan-2-amine with ethyl halides.
- Reduction : Converting corresponding ketones or imines to the amine form.
The synthesis of this compound allows for its application in both research and industrial contexts .
The biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate their activity, leading to various biological effects. Notably, the compound has been studied for potential roles in:
- Enzyme-substrate interactions : It serves as a precursor for synthesizing biologically active molecules .
- Receptor modulation : Preliminary studies suggest that it may interact with various receptors, influencing pharmacodynamics .
Biological Applications
The compound has diverse applications in scientific research:
- Medicinal Chemistry : It is being explored for its therapeutic potential in drug development, particularly in creating chiral drugs and active pharmaceutical ingredients .
- Biocatalysis : Engineered enzymes have been developed to utilize this compound effectively, enhancing reaction efficiency in synthetic processes .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Enzyme Interaction Studies :
- Therapeutic Potential :
-
Comparative Analysis :
- A comparative study of similar compounds (e.g., 1-Ethoxypropan-1-amine) reveals that the presence of both an ethoxy group and a secondary amine in this compound enhances its solubility and biological activity .
Data Summary
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| This compound | C₅H₁₄ClNO | Secondary amine; unique ethoxy group |
| 1-Ethoxypropan-1-amine | C₅H₁₃NO | Lacks secondary amine structure |
| 2-Ethoxypropan-1-amine | C₅H₁₃NO | Different positional isomer affecting reactivity |
| Ethanolamine | C₂H₇NO | Simple primary amine used widely in industry |
Q & A
Q. What are the standard synthetic routes for preparing 1-Ethoxypropan-2-amine hydrochloride in laboratory settings?
- Methodological Answer: The synthesis typically involves nucleophilic substitution of a halogenated precursor (e.g., 2-chloropropane derivatives) with ethoxyamine, followed by hydrochlorination. For example:
React 2-chloropropane with ethoxyamine under reflux in anhydrous ethanol to form the free amine.
Treat the product with HCl gas or concentrated hydrochloric acid to precipitate the hydrochloride salt.
Critical parameters include reaction temperature (60–80°C), stoichiometric control of ethoxyamine, and inert atmosphere to prevent oxidation. Purification via recrystallization in ethanol/ether mixtures enhances purity (>95%) .
Table 1: Example Reaction Conditions
| Precursor | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 2-Chloropropane | Ethanol | 70 | 78 | 96% |
| 2-Bromopropane | THF | 65 | 82 | 94% |
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer:
- NMR:
- ¹H NMR (D₂O): δ 1.2 (t, 3H, -OCH₂CH₃), 3.4 (m, 2H, -CH₂NH₂⁺), 3.6 (q, 2H, -OCH₂), 4.1 (m, 1H, -CH).
- ¹³C NMR: Peaks at δ 15.2 (-OCH₂CH₃), 48.5 (-CH₂NH₂⁺), 67.8 (-OCH₂), 72.1 (-CH).
- FT-IR: Bands at 3200–2800 cm⁻¹ (N-H stretch), 1100 cm⁻¹ (C-O-C), and 2500 cm⁻¹ (NH⁺Cl⁻).
Validate assignments using DEPT-135 and HSQC for ambiguous signals. Compare with spectra of analogous compounds (e.g., cyclopropylamine hydrochlorides) to confirm structural integrity .
Q. What are the key considerations for ensuring purity during synthesis?
- Methodological Answer:
- By-Product Mitigation: Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1). Common by-products (e.g., unreacted halogenated precursors) are removed via liquid-liquid extraction (water/dichloromethane).
- Crystallization: Use ethanol or acetone for recrystallization; slow cooling improves crystal uniformity.
- Analytical Validation: Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis (C, H, N ±0.3%) .
Advanced Research Questions
Q. How can contradictory NMR data for this compound derivatives be resolved?
- Methodological Answer:
- Dynamic Effects: Rotameric equilibria in the ethoxy group may split signals. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures (e.g., 25–50°C in DMSO-d₆).
- Isotopic Labeling: Synthesize deuterated analogs (e.g., -OCH₂CD₃) to simplify splitting patterns.
- Computational Validation: Compare experimental shifts with DFT-calculated spectra (B3LYP/6-31G*) to assign ambiguous peaks .
Q. What strategies mitigate by-product formation during hydrochlorination?
- Methodological Answer:
- Controlled Acid Addition: Introduce HCl gas slowly (<0.5 L/min) to avoid local pH drops that promote decomposition.
- Solvent Optimization: Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates.
- In Situ Monitoring: Employ pH-stat titration to maintain optimal protonation (pH 3–4). If over-acidification occurs, neutralize with NaHCO₃ before isolating the product .
Q. How to design experiments to study the compound’s stability under varying pH conditions?
- Methodological Answer:
Prepare buffer solutions (pH 1–10) and incubate this compound (1 mg/mL) at 25°C and 40°C.
Sample aliquots at 0, 24, 48, and 72 hours. Analyze degradation via HPLC and LC-MS.
Key Observations:
- Acidic Conditions (pH <3): Hydrolysis of the ethoxy group to ethanol.
- Alkaline Conditions (pH >8): Deamination to form propan-2-ol derivatives.
Use Arrhenius plots to extrapolate shelf-life under storage conditions .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data reported for this compound?
- Methodological Answer:
- Source Evaluation: Cross-reference solvent systems (e.g., aqueous vs. organic solubility in ethanol).
- Crystal Polymorphism: Perform XRPD to detect polymorphic forms (e.g., anhydrous vs. monohydrate).
- Ionic Strength Effects: Test solubility in buffered vs. pure water; high ionic strength reduces solubility via salting-out .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
